Erucamide

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Erucamide is typically synthesized through the ammonolysis of erucic acid with ammonia at high temperatures (around 200°C) and high pressure (125-150 psi). Alternatively, it can be synthesized using urea instead of ammonia at atmospheric pressure and temperatures below 200°C .

Industrial Production Methods: In industrial settings, this compound is produced by reacting erucic acid with ammonia or urea in the presence of catalysts such as phosphorus pentoxide or titanium isopropoxide. The reaction conditions are optimized to achieve high yields and purity of this compound .

Analyse Chemischer Reaktionen

Ammonolysis of Erucic Acid

Traditional synthesis involves reacting erucic acid with ammonia at high temperatures (190–200°C) and pressures (345–690 kPa) . Kinetic studies reveal pseudo-first-order dependence on fatty acid concentration under excess urea, with an activation energy of .

| Parameter | Value | Conditions |

|---|---|---|

| Optimal molar ratio | 1:4 (erucic acid:urea) | 190°C, atmospheric pressure |

| Catalyst | (1:1 w/w) | 3% by weight of erucic acid |

| Yield | 92% | 180-minute reaction time |

Alternative methods include enzymatic synthesis using Novozym 435 lipase, achieving 88.74% purity at 3% catalyst loading over 48 hours .

Oxidative Degradation Pathways

This compound undergoes thermo-oxidative degradation, forming products detectable via GC-MS and high-resolution mass spectrometry :

Key Degradation Byproducts

Degradation initiates at the double bond (C13), producing hydroperoxides that decompose into aldehydes, ketones, and carboxylic acids . Overoxidation yields amino-oxo acids (e.g., 15-amino-15-oxopentadec-2-enoic acid) .

Reduction and Functionalization

Though less studied, this compound participates in reduction and substitution reactions:

Substitution Reactions

Electrophilic substitution at the amide nitrogen is feasible with halogenating agents, forming N-halo derivatives under catalytic conditions.

Mechanistic Insights

-

Thermo-oxidation : Radical chain mechanisms dominate, with peroxy radicals () abstracting hydrogen from the alkyl chain, leading to hydroperoxide formation .

-

Catalytic Effects : Phosphorus-based catalysts accelerate ammonolysis by protonating urea, stabilizing intermediates .

Stability and Industrial Implications

This compound’s susceptibility to oxidation necessitates antioxidants in polymer applications . Degradation products like ketones and epoxides alter polymer crystallinity, reducing tensile strength while enhancing ductility .

This synthesis of kinetic, degradation, and mechanistic data underscores this compound’s reactivity, informing its safe handling and application in materials science.

Wissenschaftliche Forschungsanwendungen

Polymer Manufacturing

Erucamide is predominantly used as a slip agent in the production of polymer films and fibers. Its primary function is to reduce friction between layers, which enhances the processing and performance of materials.

Slip Agent in Films and Fibers

- Functionality : this compound modifies the surface properties of polymers, leading to lower coefficients of friction (COF) and improved handling during manufacturing processes. This is particularly beneficial in high-speed packaging applications where film blocking can be a significant issue .

- Research Findings : Studies have shown that this compound significantly affects fiber mechanical properties, enhancing toughness while reducing tensile strength and stiffness . This dual effect contributes to the softness and flexibility desired in consumer products such as nonwoven fabrics used in healthcare and personal care items.

| Application | Benefits | Relevant Studies |

|---|---|---|

| Polymer Films | Reduces COF, prevents blocking | |

| Fibers | Enhances toughness, improves softness |

Agricultural Applications

This compound also shows potential in agricultural contexts, particularly concerning biofuel production from oilseed crops such as Ethiopian mustard.

Biofuel Production

- Ethiopian Mustard : This crop contains high levels of erucic acid (35-51%), making it suitable for biofuel applications without competing with food crops . The oil extracted can be utilized as a renewable energy source.

- Sustainability : The cultivation of such oilseed crops supports sustainable agricultural practices while contributing to energy demands .

Lubrication and Coatings

This compound's lubricating properties make it valuable in various industrial applications beyond polymers.

Lubrication

- Printing Inks : It is used as a dispersing agent in printing inks, enhancing lubrication during high-speed printing processes .

- Anti-blocking Agent : In coatings, this compound reduces adhesion between layers, facilitating easier separation during processing .

Fiber Softness Enhancement

A study utilizing synchrotron nanofocused X-ray diffraction (nXRD) revealed that this compound promotes crystallinity in polymer fibers while affecting their mechanical properties positively. This research highlighted how this compound mediates stress-induced crystallization, linking fiber structure with consumer-perceived softness .

Agricultural Innovation

Research on Ethiopian mustard has demonstrated the crop's viability as a sustainable energy source due to its high erucic acid content. This study emphasizes the potential for integrating this compound-rich crops into renewable energy strategies .

Wirkmechanismus

Erucamide exerts its effects by targeting specific molecular pathways and binding to certain proteins. In the retina, it targets microglia and regulates the angiogenic microenvironment by upregulating angiogenic cytokines such as vascular endothelial growth factor, platelet-derived growth factor, and fibroblast growth factor . This neurotrophic activity helps maintain the structure and function of the retina.

Vergleich Mit ähnlichen Verbindungen

Stearamide: A saturated fatty acid amide used as a slip agent but with different thermal and mechanical properties.

Behenamide: A long-chain fatty acid amide with similar applications but different melting points and thermal stability.

Uniqueness of this compound: this compound stands out due to its higher melting point, better thermal stability, and superior slip properties compared to other fatty acid amides. Its ability to maintain its properties at higher temperatures makes it particularly valuable in industrial applications .

Biologische Aktivität

Erucamide, a fatty acid amide derived from erucic acid, has garnered attention for its diverse biological activities. This article explores the compound's biological properties, mechanisms of action, and potential applications, supported by relevant case studies and research findings.

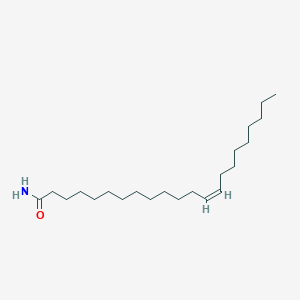

Chemical Structure and Properties

This compound (cis-13-docosenoic acid amide) has a molecular weight of 337 Da. Its structure features a long hydrocarbon chain with a cis double bond and an amide functional group, which are crucial for its biological activities. The compound is known for its role in various physiological processes, including modulation of cellular functions and interactions with biological membranes.

1. Antisecretory Effects

One of the notable biological activities of this compound is its antisecretory effect. A study demonstrated that this compound significantly reduces the transport of sodium ions from plasma to cerebrospinal fluid, suggesting a potential role in managing conditions associated with fluid imbalance, such as diarrhea . In experimental settings, this compound was shown to inhibit intestinal secretion effectively, indicating its therapeutic potential in gastrointestinal disorders.

2. Angiogenesis Stimulation

This compound has been implicated in stimulating angiogenesis, the process through which new blood vessels form from pre-existing ones. This activity is essential in wound healing and tissue repair. Although the precise mechanisms remain to be fully elucidated, it is believed that this compound's interaction with specific receptors may mediate this process .

3. Antibacterial Properties

Research indicates that this compound exhibits antibacterial activity against various pathogens. It has been shown to inhibit the growth of Agrobacterium tumefaciens and Erwinia species, suggesting its potential use as a natural antimicrobial agent in agricultural applications . Moreover, studies have indicated that this compound can enhance the nitrogen metabolism of rhizobacteria, thus promoting plant health .

This compound's biological effects are largely attributed to its ability to interact with cellular membranes and modulate receptor activities. The compound influences membrane fluidity and permeability, which can alter cellular signaling pathways involved in various physiological responses.

Table 1: Summary of Biological Activities of this compound

| Activity | Mechanism | References |

|---|---|---|

| Antisecretory | Reduces sodium transport across membranes | , |

| Angiogenesis stimulation | Modulates receptor-mediated pathways | |

| Antibacterial | Inhibits growth of specific bacteria | , |

Case Study 1: Intestinal Fluid Regulation

In a controlled study involving pigs, this compound was isolated from blood plasma and tested for its ability to regulate intestinal fluid volumes. The results showed significant inhibition of intestinal secretion at various concentrations, highlighting its potential as a therapeutic agent for diarrhea management .

Case Study 2: Polymer Applications

This compound is widely used as a slip agent in polymer manufacturing. Research demonstrated that it enhances the mechanical properties of polypropylene fibers by promoting crystallinity while decreasing tensile strength and stiffness. This modification leads to improved toughness and ductility, making this compound valuable in producing consumer products such as surgical masks and personal care items .

Eigenschaften

IUPAC Name |

(Z)-docos-13-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H43NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24/h9-10H,2-8,11-21H2,1H3,(H2,23,24)/b10-9- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAUDZVJPLUQNMU-KTKRTIGZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCCCCCC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCCCCCC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H43NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4026929 | |

| Record name | Erucamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4026929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

337.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Dry Powder, Pellets or Large Crystals; Other Solid; Pellets or Large Crystals, Solid; [Hawley] Off-white beads with a fatty odor; [MSDSonline] | |

| Record name | 13-Docosenamide, (13Z)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Erucamide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5115 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

SOL IN ISOPROPANOL; SLIGHTLY SOL IN ALCOHOL, ACETONE | |

| Record name | ERUCAMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5577 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.00000001 [mmHg] | |

| Record name | Erucamide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5115 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Mechanism of Action |

ERUCIC ACID WAS INCORPORATED INTO DIPHOSPHATIDYLGLYCEROL & SPHINGOMYELIN IN HEART & LIVER OF MALE RATS FED ERUCIC ACID FOR 20 DAYS. /EURACIC ACID/ | |

| Record name | ERUCAMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5577 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

SOLID | |

CAS No. |

112-84-5 | |

| Record name | Erucamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=112-84-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Erucamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000112845 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 13-Docosenamide, (13Z)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Erucamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4026929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (Z)-docos-13-enamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.645 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ERUCAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0V89VY25BN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ERUCAMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5577 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

75-80 °C | |

| Record name | ERUCAMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5577 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does erucamide affect the friction properties of polymers?

A1: this compound acts as a slip agent by migrating to the surface of polymer films, forming a lubricating layer that reduces the coefficient of friction (COF). [, , , , , , , ] The reduction in COF facilitates smooth processing and handling of the films, particularly in high-speed packaging applications.

Q2: How does the concentration of this compound impact its effectiveness as a slip agent?

A2: Studies have shown that the coefficient of friction (COF) of polymer films decreases with increasing this compound surface concentration until reaching a plateau. [, , ] This plateau suggests that a critical surface concentration of this compound is needed to achieve optimal slip properties.

Q3: Does the erucic acid content in commercial this compound impact its slip properties?

A3: Research has found that varying the erucic acid content in commercial this compound (80-93%) did not significantly impact its coefficient of friction in various linear low-density polyethylene (LLDPE) and low-density polyethylene (LDPE) films. []

Q4: How does temperature affect the migration and performance of this compound in polymer films?

A4: Elevated temperatures can cause this compound to migrate back into the polymer film, leading to a reduction in its surface concentration and an increase in COF. [, , , , , ] This phenomenon can affect the long-term stability and performance of this compound-containing films during storage and handling.

Q5: How do anti-block agents interact with this compound in polyethylene films?

A5: Inorganic anti-block agents, like synthetic silica, can help control this compound migration to the surface of polyethylene films. [] This controlled migration helps maintain desirable friction properties and overall film quality over time.

Q6: Are there ways to control the migration of this compound in polyolefin films?

A6: Yes, studies show that incorporating specific surface modifiers, such as hydroxyl-terminated co-oligomers of polyethylene (PE) and polyethylene oxide (PEO), can influence this compound migration. [, ] The effectiveness of these co-additives depends on factors like their molecular weight and hydrophilic-hydrophobic balance.

Q7: What is the molecular formula and weight of this compound?

A7: The molecular formula of this compound is C22H43NO, and its molecular weight is 337.59 g/mol.

Q8: How does the molecular structure of this compound contribute to its properties?

A8: this compound's structure, featuring a long hydrophobic tail and a polar amide group, dictates its behavior as a slip agent. [, ] The hydrophobic tail interacts with the polymer matrix, while the polar head group orients towards the surface, creating a lubricating layer.

Q9: Can computational chemistry methods be employed to study this compound?

A9: Yes, quantum mechanical simulations, such as Density Functional Theory (DFT) calculations, have been used to model this compound brushes and understand the interactions between this compound molecules. [, ] These simulations can provide insights into the molecular-level mechanisms underlying this compound's friction-reducing properties.

Q10: How does the structure of this compound compare to similar compounds like behenamide, and how do these differences affect their properties?

A10: this compound and behenamide are structurally similar, but this compound possesses a cis double bond in its hydrocarbon chain. [, , ] This structural difference influences their intermolecular interactions, leading to distinct crystal formations and frictional properties. For instance, computational studies reveal that this compound chains tend to pack more closely due to π-π stacking interactions facilitated by the double bond, while behenamide chains adopt a more spread-out configuration. [, ] This difference in packing influences solvent penetration and ultimately affects their friction-reducing capabilities.

Q11: What analytical techniques are used to study this compound in polymer films?

A11: Various techniques are employed to characterize this compound in polymer films, including:* Surface analysis: * Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) spectroscopy [, , , , , , , ] * X-ray Photoelectron Spectroscopy (XPS) [, ] * Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS) [, ] * Microscopy: * Atomic Force Microscopy (AFM) [, , , , , , ] * Thermal Analysis: * Differential Scanning Calorimetry (DSC) [, ]* Chromatography: * Gas Chromatography-Mass Spectrometry (GC-MS) [, , , ]* Spectroscopy: * Nuclear Magnetic Resonance (NMR) spectroscopy []

Q12: Does this compound have any applications beyond its use as a slip agent in polymers?

A12: Yes, research suggests that this compound possesses biological activities and might have potential applications in other fields:

- Angiogenesis: this compound has demonstrated angiogenic properties in a rat cornea-micropocket assay, suggesting potential use in promoting blood vessel formation. [] Further research is needed to explore its therapeutic applications in this area.

- Cognitive Enhancement: Studies have shown that this compound derived from radish leaves can inhibit acetylcholinesterase, an enzyme involved in the breakdown of the neurotransmitter acetylcholine. [] This inhibitory effect suggests potential benefits in conditions like Alzheimer's disease, where acetylcholine levels are reduced.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.